![molecular formula C12H14N2O B1447943 (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1394051-17-2](/img/structure/B1447943.png)
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-benzyl-1H-pyrazol-4-yl ethan-1-ol or 1-benzyl-4-pyrazolethanol, is an organic compound belonging to the class of pyrazole derivatives. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 184.22 g/mol. This compound is used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Scientific Research Applications
Calcium Entry Inhibition and Antimicrobial Activity : A study by Dago et al. (2018) investigated analogues of SKF-96365, including compounds similar to "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol", revealing their potential as inhibitors of store-operated calcium entry (SOCE) in lymphocyte cell lines. Another research by Desai, Pandya, and Vaja (2017) synthesized and evaluated the antimicrobial activity of compounds with structures akin to this compound, showing significant activity against various bacteria and fungi (Dago et al., 2018); (Desai, Pandya, & Vaja, 2017).
Structural Characterization and Anticancer Applications : Delgado et al. (2020) focused on the structural characterization of a pyrazoline compound, which shares a similar structure with "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol". Additionally, Nakao et al. (2014) synthesized derivatives of 1H-pyrazol-5-ol, related to our compound of interest, evaluating them as inhibitors against prostate cancer antigen-1 (PCA-1/ALKBH3) for anti-prostate cancer drug development (Delgado et al., 2020); (Nakao et al., 2014).
COX-2 Inhibition and Molecular Docking Studies : Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol derivatives, related to the compound , as potential COX-2 inhibitors. Additionally, Mary et al. (2015) conducted a study on a similar compound, focusing on its molecular docking and potential anti-neoplastic properties (Patel et al., 2004); (Mary et al., 2015).
properties
IUPAC Name |
(1S)-1-(1-benzylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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